Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate
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Overview
Description
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group on the naphthalene ring.
Preparation Methods
The synthesis of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves several steps. One common method includes the esterification of 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Scientific Research Applications
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 8-methoxy-1-methyl-1,4-dihydronaphthalene-1-carboxylate can be compared with similar compounds such as:
Ethyl 1,4-dihydro-8-methoxy-1-methylnaphthalene-1-carboxylate: Similar in structure but may have different functional groups or substituents.
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]: Another naphthalene derivative with different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 8-methoxy-1-methyl-4H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-4-18-14(16)15(2)10-6-8-11-7-5-9-12(17-3)13(11)15/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
ZGRWMRRWBMHJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CCC2=C1C(=CC=C2)OC)C |
Origin of Product |
United States |
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